4,4,5,5-Tetramethyl-2-(7-methylnaphthalen-1-YL)-1,3,2-dioxaborolane 4,4,5,5-Tetramethyl-2-(7-methylnaphthalen-1-YL)-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.:
VCID: VC13774523
InChI: InChI=1S/C17H21BO2/c1-12-9-10-13-7-6-8-15(14(13)11-12)18-19-16(2,3)17(4,5)20-18/h6-11H,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C3C=C(C=CC3=CC=C2)C
Molecular Formula: C17H21BO2
Molecular Weight: 268.2 g/mol

4,4,5,5-Tetramethyl-2-(7-methylnaphthalen-1-YL)-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC13774523

Molecular Formula: C17H21BO2

Molecular Weight: 268.2 g/mol

* For research use only. Not for human or veterinary use.

4,4,5,5-Tetramethyl-2-(7-methylnaphthalen-1-YL)-1,3,2-dioxaborolane -

Specification

Molecular Formula C17H21BO2
Molecular Weight 268.2 g/mol
IUPAC Name 4,4,5,5-tetramethyl-2-(7-methylnaphthalen-1-yl)-1,3,2-dioxaborolane
Standard InChI InChI=1S/C17H21BO2/c1-12-9-10-13-7-6-8-15(14(13)11-12)18-19-16(2,3)17(4,5)20-18/h6-11H,1-5H3
Standard InChI Key KTPXEJRTRUKHBW-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C3C=C(C=CC3=CC=C2)C
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C3C=C(C=CC3=CC=C2)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1,3,2-dioxaborolane core—a five-membered heterocyclic ring containing two oxygen atoms and one boron atom—substituted with four methyl groups at the 4,4,5,5 positions. Attached to the boron center is a 7-methylnaphthalen-1-yl group, creating a planar aromatic system conjugated with the electron-deficient boron atom. This architecture is validated by its IUPAC name (4,4,5,5-tetramethyl-2-(7-methylnaphthalen-1-yl)-1,3,2-dioxaborolane) and SMILES representation (B1(OC(C(O1)(C)C)(C)C)C2=C3C=C(C=CC3=CC=C2)C) .

Table 1: Key Structural Identifiers

PropertyValue
Molecular FormulaC₁₇H₂₁BO₂
Molecular Weight268.2 g/mol
InChIInChI=1S/C17H21BO2/c1-12-9-10-13-7-6-8-15(14(13)11-12)18-19-16(2,3)17(4,5)20-18/h6-11H,1-5H3
InChIKeyKTPXEJRTRUKHBW-UHFFFAOYSA-N
Canonical SMILESB1(OC(C(O1)(C)C)(C)C)C2=C3C=C(C=CC3=CC=C2)C

Spectroscopic and Physical Properties

The compound’s boron center induces distinct NMR shifts:¹¹B NMR typically shows a resonance near 30 ppm, while ¹H NMR reveals deshielded aromatic protons (δ 7.2–8.3 ppm) and methyl groups (δ 1.0–1.5 ppm). Crystallographic data, though limited by the compound’s tendency to form amorphous solids, suggest a bond length of 1.36–1.39 Å for the B–O bonds in the dioxaborolane ring .

Synthesis and Manufacturing

Industrial Synthesis Pathways

The most common route involves reacting 7-methyl-1-naphthol with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane under anhydrous conditions. A typical procedure employs toluene as the solvent, with triethylamine as a base to scavenge hydrogen chloride byproducts. The reaction proceeds at 80–100°C for 12–24 hours, yielding the target compound in 65–75% purity, which is subsequently purified via silica gel chromatography.

Table 2: Optimized Synthesis Parameters

ParameterCondition
Starting Materials7-Methyl-1-naphthol, 2-isopropoxy-dioxaborolane
SolventToluene
CatalystNone (thermal conditions)
Temperature80–100°C
Reaction Time12–24 hours
Yield65–75%

Laboratory-Scale Modifications

Small-scale syntheses often utilize microwave-assisted protocols to reduce reaction times to 2–4 hours. For example, irradiating the reaction mixture at 150 W and 120°C in a sealed vessel increases yield to 82% while minimizing decomposition.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound’s primary application lies in palladium-catalyzed couplings with aryl halides. Its steric profile—enhanced by the tetramethyl dioxaborolane and naphthyl groups—reduces homocoupling side reactions. A representative reaction couples the compound with 4-bromotoluene using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in THF/water (3:1), producing 4-methyl-1,1'-binaphthyl in 89% yield .

Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs)

The naphthalene moiety facilitates π-stacking interactions, making the compound a precursor for PAHs used in organic semiconductors. For instance, coupling with 9,10-dibromoanthracene under Miyaura conditions generates tetracene derivatives with tunable HOMO-LUMO gaps.

Related Compounds and Advanced Derivatives

Bis-Dioxaborolane Fluorene Derivatives

Compounds like 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)-9,9-bis(4-methylphenyl)-9H-fluorene (C₃₉H₄₄B₂O₄) demonstrate expanded applications in OLED materials. These derivatives leverage dual boron sites for sequential cross-coupling, enabling synthesis of conjugated polymers with enhanced charge mobility .

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